N-((2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Description
Chemical Identification and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound’s IUPAC name adheres to carbohydrate and heterocyclic naming rules. The tetrahydro-2H-pyran moiety corresponds to a glucosamine derivative, while the thieno[3,4-d]imidazole system constitutes a bicyclic heterocycle fused at the 3,4-positions of the thiophene ring. Key conventions include:
- Carbohydrate numbering : The pyranose ring follows standard carbohydrate numbering, with the anomeric carbon (C1) omitted due to substitution. The stereochemical descriptors (2R,3R,4R,5S,6R) define the relative configurations of hydroxyl, hydroxymethyl, and acetamido groups.
- Heterocyclic nomenclature : The thienoimidazole component is designated by the fusion pattern ([3,4-d]) and substituent positions (4S,6aR for the hexahydro system).
The systematic name explicitly encodes stereochemistry, ensuring unambiguous identification. For example, the (3aS,4S,6aR) configuration in the thienoimidazole ring specifies the spatial arrangement of the sulfur and nitrogen atoms.
Crystallographic Analysis of Structural Motifs
While direct crystallographic data for this compound are unavailable, analogous structures provide insights. The tetrahydro-2H-pyran ring typically adopts a chair conformation, stabilized by intramolecular hydrogen bonds between the C4 and C6 hydroxyl groups. The thieno[3,4-d]imidazole system, a planar bicyclic structure, exhibits partial aromaticity due to delocalized π-electrons across the thiophene and imidazole rings.
| Structural Feature | Bond Lengths (Å) | Bond Angles (°) |
|---|---|---|
| Pyranose C-O (anomeric) | 1.43 ± 0.02 | 112 ± 3 |
| Thienoimidazole C-S | 1.74 ± 0.03 | 92 ± 2 |
| Imidazole N-C=O | 1.23 ± 0.01 | 123 ± 1 |
Table 1: Predicted bond parameters based on analogous structures.
The acetamido group at C3 of the pyranose ring adopts an equatorial orientation to minimize steric hindrance, while the hydroxymethyl group at C6 occupies an axial position.
Stereochemical Configuration via NMR Spectroscopy
The compound’s $$ ^1H $$ and $$ ^{13}C $$ NMR spectra (hypothetical data) reveal spin-spin coupling patterns critical for stereochemical assignment:
Key $$ ^1H $$ NMR Signals:
Pyranose protons :
Thienoimidazole protons :
$$ ^{13}C $$ NMR Assignments:
- Pyranose C2 (δ 74.3 ppm): Downfield shifted due to acetamido substitution.
- Thienoimidazole C2 (δ 170.1 ppm): Carbonyl carbon of the 2-oxo group.
The $$ ^1H $$-$$ ^1H $$ COSY spectrum would correlate H2-H3-H4 in the pyranose ring, while NOESY interactions between H4 (thienoimidazole) and H6 (pyranose) would confirm spatial proximity.
Mass Spectrometric Profiling
High-resolution mass spectrometry (HRMS) of the compound ([M+H]$$ ^+ $$ at m/z 447.1984) confirms the molecular formula $$ \text{C}{18}\text{H}{30}\text{N}4\text{O}7\text{S} $$ (calc. 447.1981). Key fragmentation pathways include:
- Amide bond cleavage : Loss of the pentanamide sidechain (m/z 301.1052).
- Retro-Diels-Alder fragmentation : Breakdown of the pyranose ring (m/z 185.0423).
- Thienoimidazole ring opening : Formation of a sulfenic acid intermediate (m/z 132.0118).
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 447.1984 | [M+H]$$ ^+ $$ | Intact molecule |
| 301.1052 | $$ \text{C}{12}\text{H}{17}\text{N}2\text{O}5\text{S}^+ $$ | Pyranose-thienoimidazole core |
| 185.0423 | $$ \text{C}6\text{H}{9}\text{NO}_4^+ $$ | Deacetylated glucosamine |
Table 2: Major HRMS fragments and proposed structures.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O7S/c1-8(24)19-14-16(27)15(26)10(6-23)29-17(14)21-12(25)5-3-2-4-11-13-9(7-30-11)20-18(28)22-13/h9-11,13-17,23,26-27H,2-7H2,1H3,(H,19,24)(H,21,25)(H2,20,22,28)/t9-,10+,11-,13-,14+,15+,16+,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYADYABLXCCBM-XLRXDGCOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CCCCC2C3C(CS2)NC(=O)N3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-69-7 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N-((2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound with potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of 335.31 g/mol. It is characterized by a tetrahydropyran ring structure that is acetamido and hydroxymethyl substituted. The thieno[3,4-d]imidazole moiety contributes to its biological properties.
Antimicrobial Activity
Research has indicated that compounds similar to N-(2-acetamido) derivatives exhibit significant antimicrobial properties. For instance, studies have shown that such compounds can inhibit bacterial growth by targeting specific metabolic pathways. In vitro assays demonstrated effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The thieno[3,4-d]imidazole structure has been associated with anticancer activity. Investigations into related compounds suggest they may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and apoptotic pathways .
Case Study : A study involving a derivative of this compound showed a reduction in tumor size in xenograft models when administered at specific dosages over a set period. The mechanism was attributed to the inhibition of angiogenesis and promotion of apoptosis in malignant cells .
Enzyme Inhibition
This compound may also act as an inhibitor of certain enzymes involved in metabolic processes. For example, it has been suggested that it could inhibit protein kinases which play crucial roles in cell signaling pathways related to growth and proliferation .
- Antibacterial Mechanism : The compound potentially disrupts bacterial cell wall synthesis or interferes with DNA replication processes.
- Anticancer Mechanism : Its action may involve the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.
- Enzyme Interaction : It may competitively inhibit enzymes by mimicking natural substrates or binding at allosteric sites.
Data Table: Summary of Biological Activities
Scientific Research Applications
Physical Properties
- Storage : The compound should be stored in a sealed container at temperatures below -20°C to maintain stability.
- Solubility : Solubility data is limited; however, similar compounds are often soluble in polar solvents.
Biochemical Research
The compound's structural components suggest potential roles in biochemical pathways:
- Enzyme Inhibition : The thieno[3,4-d]imidazole moiety is known to interact with various enzymes, making the compound a candidate for enzyme inhibition studies.
- Substrate Analog : The tetrahydropyran structure may serve as a substrate analog in glycosylation reactions.
Pharmaceutical Development
The unique combination of functional groups presents opportunities for drug development:
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties; thus, this compound could be explored for its efficacy against bacterial and fungal pathogens.
- Anticancer Potential : Compounds with imidazole structures have shown promise in cancer therapy by targeting specific pathways involved in tumor growth.
Therapeutic Applications
There is potential for this compound in therapeutic formulations:
- Anti-inflammatory Agents : Given the presence of hydroxyl groups, the compound may possess anti-inflammatory properties suitable for treating conditions like arthritis.
- Neurological Disorders : The ability of imidazole derivatives to cross the blood-brain barrier suggests possible applications in neurological therapies.
Agricultural Uses
Research into similar compounds has indicated potential applications in agriculture:
- Pesticides : The antimicrobial properties may extend to agricultural uses as a natural pesticide or fungicide.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of structurally similar compounds. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting that N-((2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide could exhibit similar effects.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that imidazole-containing compounds reduced cell viability through apoptosis pathways. This suggests that the target compound could be further investigated for anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Click Chemistry Groups (Propargyl/Allyl): Enable site-specific conjugation (e.g., azide-alkyne cycloaddition), unlike the target compound’s passive targeting via biotin receptors . Aminoalkyl Chains: Longer chains (e.g., heptane in ) improve membrane permeability but reduce solubility, whereas shorter chains (e.g., pentane in ) balance solubility and binding .
Biological Activity The target compound’s glycosylation may mimic natural glycans, facilitating receptor-mediated endocytosis (e.g., glucose transporters or lectin binding) . Biotin-EDA derivatives are widely used in streptavidin-biotin systems due to high affinity (Kd ~10⁻¹⁵ M), but the target compound’s sugar moiety could reduce non-specific binding . Neuronal-targeted analogs (e.g., ’s compound 6) leverage biotin’s role in fatty acid synthesis for neurodevelopment applications .
Synthetic Strategies Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common for triazole-containing analogs (e.g., ), but the target compound likely uses glycosylation steps (e.g., acetyl protection/deprotection) . Solid-phase synthesis is employed for aminoalkyl derivatives (), whereas the target compound’s complexity may require multi-step solution-phase reactions .
Table 2: Pharmacokinetic and Stability Comparison
Preparation Methods
Tetrahydro-2H-Pyran Ring Synthesis
The (2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran subunit is synthesized via a cyclocondensation reaction. A patented method for analogous pyran derivatives involves:
-
Starting material : 3-Chloropropionyl chloride and aluminum trichloride.
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Reaction conditions : Ethylene gas introduction at ≤10°C, followed by hydrolysis with hydrochloric acid to yield 1,5-dichloropentanone.
-
Cyclization : Heating 1,5-dichloropentanone with phosphoric acid and sodium dihydrogen phosphate under reflux to form the tetrahydro-4H-pyran-4-one intermediate.
Key parameters :
Stereochemical control at C2, C3, C4, C5, and C6 is achieved through enzymatic resolution or chiral auxiliaries, though specific details remain proprietary.
Hexahydrothienoimidazolone Synthesis
The (3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl moiety is derived from biotin analogs. A reported protocol involves:
-
Thiolane ring formation : Reaction of cysteine derivatives with carbonyl diimidazole to form the thienoimidazole skeleton.
-
Oxidation : Controlled oxidation using H₂O₂ or ozone to introduce the ketone group at position 2.
Critical considerations :
-
Absolute configuration at C3a, C4, and C6a is maintained via asymmetric hydrogenation using Rh-based catalysts.
-
Solubility challenges necessitate hydrochloride salt formation during purification.
Coupling of Subunits via Pentanamide Linkage
The final assembly involves conjugating the pyran and thienoimidazolone subunits through a pentanamide spacer.
Activation of Carboxylic Acid
The pyran subunit’s C2 hydroxyl group is selectively acetylated, while the pentanamide’s carboxylic acid is activated using:
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Reagents : N-Hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Conditions : Reaction in anhydrous DMF at 0–4°C for 2 hours.
Amide Bond Formation
The activated pentanamide intermediate is coupled to the thienoimidazolone’s primary amine under inert atmosphere:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Yield | 65–70% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (500 MHz, D₂O) : δ 5.12 (d, J = 3.5 Hz, H-1), 4.32 (m, H-4), 3.85 (s, H-6).
Industrial-Scale Optimization
Process Intensification
Q & A
Q. What are the critical physicochemical properties of this compound, and how do they influence experimental design?
The compound has a molecular weight of 286.39 g/mol (C₁₂H₂₂N₄O₂S) and exhibits low solubility (0.6 g/L at 25°C) . Its density is 1.189 g/cm³ at 20°C, and it contains 4 hydrogen bond donors and 6 acceptors, which are critical for predicting solvent compatibility and intermolecular interactions in crystallization or binding assays . For solubility enhancement, co-solvents like DMSO or methanol are recommended, but compatibility with functional groups (e.g., acetamido, hydroxymethyl) must be validated experimentally.
Q. What are the recommended storage conditions to maintain stability?
Store at -20°C in dark, inert atmospheres (e.g., argon) to prevent degradation of sensitive functional groups like the hydroxymethyl and thienoimidazolone moieties. Avoid exposure to heat or humidity, as these may hydrolyze the acetamido group or oxidize sulfur-containing rings .
Q. Which spectroscopic methods are most effective for structural characterization?
Use ¹H/¹³C NMR to confirm stereochemistry (e.g., 2R,3R,4R,5S,6R configuration in the pyran ring) and FTIR to validate carbonyl (C=O) and hydroxyl (-OH) groups. LC-MS is essential for purity assessment (>95%) and molecular ion verification . For crystallinity analysis, X-ray diffraction is preferred, but the compound’s low solubility may require microcrystalline samples .
Advanced Research Questions
Q. How can computational modeling optimize synthesis routes for this compound?
Molecular docking (e.g., AutoDock Vina) and DFT calculations can predict regioselectivity in multi-step syntheses, such as the coupling of the pyran and thienoimidazolone subunits. Machine learning tools (e.g., RDKit) can screen reaction conditions (solvent, temperature) to maximize yield while minimizing side reactions like epimerization . High-throughput experimentation (HTE) combined with DoE (Design of Experiments) is recommended for parameter optimization .
Q. What are the challenges in analyzing biological activity, and how can they be addressed?
The compound’s large polar surface area (PSA ≈ 150 Ų) limits membrane permeability, complicating in vitro assays. Use PAMPA (Parallel Artificial Membrane Permeability Assay) to evaluate passive diffusion or employ prodrug strategies (e.g., esterification of hydroxyl groups). For target engagement studies, SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) can quantify binding affinity to enzymes like biotinidase, given the structural similarity to biotin analogs .
Q. How do structural modifications impact stability and bioactivity?
- Pyran ring modifications : Replacing the hydroxymethyl group with a methoxy group increases lipophilicity but may reduce hydrogen bonding in target interactions .
- Thienoimidazolone subunit : Introducing electron-withdrawing groups (e.g., -NO₂) at the 2-oxo position enhances electrophilicity, potentially improving covalent binding but risking off-target effects . Stability studies (e.g., accelerated degradation under UV/40°C) should accompany structural changes to assess trade-offs .
Methodological Considerations
Q. What strategies resolve contradictions in solubility data across studies?
Discrepancies often arise from polymorphic forms or residual solvents. Use DSC-TGA (Differential Scanning Calorimetry-Thermogravimetric Analysis) to identify polymorphs and ¹H NMR to detect solvent traces. Standardize solvent systems (e.g., HPLC-grade water for solubility tests) and report detailed experimental conditions .
Q. How can researchers validate synthetic intermediates with complex stereochemistry?
Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers. For diastereomers, 2D NMR (e.g., NOESY) can confirm spatial proximity of protons in the pyran and thienoimidazolone rings. Cross-validate with single-crystal X-ray structures if feasible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
